6-(3,4-Dimethoxyphenyl)-2-hydroxypyridine-3-carboxylic acid
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Description
The compound “6-(3,4-Dimethoxyphenyl)-2-hydroxypyridine-3-carboxylic acid” is a complex organic molecule. Based on its name, it likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a carboxylic acid group (-COOH), and a phenyl group (a six-membered carbon ring) that is substituted with two methoxy groups (-OCH3) .
Synthesis Analysis
While specific synthesis methods for “6-(3,4-Dimethoxyphenyl)-2-hydroxypyridine-3-carboxylic acid” were not found, there are general methods for synthesizing similar compounds. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been used in the synthesis of related compounds . Another method involves adjusting the pH of a solution with sodium hydroxide, followed by the addition of PLP, Triton X-100, and engineered AspAT cells .
Scientific Research Applications
Neuroprotective Properties
Emerging research suggests that this compound could protect neurons from oxidative stress and neuroinflammation. It might have implications for neurodegenerative diseases like Alzheimer’s or Parkinson’s.
Additionally, if you’re interested in related compounds, consider looking into 3,4-Dimethoxyphenylacetic acid (also known as (3,4-Dimethoxyphenyl)acetic acid ). It reacts with formaldehyde to form an isochromanone and has its own set of applications . Feel free to explore these compounds further! 😊
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-11-6-3-8(7-12(11)20-2)10-5-4-9(14(17)18)13(16)15-10/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIANDIUXHXXHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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